

Ethion: A Technical History and Scientific Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethion*

Cat. No.: *B1671404*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the insecticide and acaricide, **Ethion**. It details its historical development, chemical synthesis, mechanism of action, and the experimental methodologies used to establish its efficacy and toxicological profile. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this organophosphate compound.

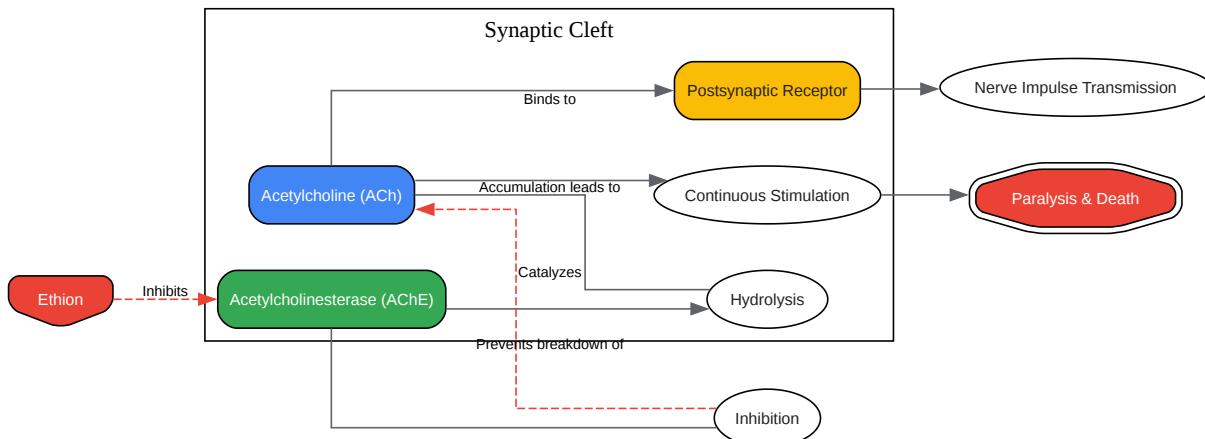
History and Discovery

Ethion, chemically known as O,O,O',O'-tetraethyl S,S'-methylene bis(phosphorodithioate), is a non-systemic organophosphate insecticide and acaricide.^[1] It was first registered for use in the United States in the 1950s.^[2] The development of **Ethion** was conducted by the Niagara Chemical Division of the FMC Corporation, where it was initially known by the experimental designation Niagara 1240. While the specific individual credited with the initial synthesis is not readily available in public records, the FMC Corporation holds the primary association with its development and commercialization.^{[3][4]}

Early field trials in the late 1950s demonstrated its effectiveness against a range of agricultural pests. A notable 1958 study by Berton C. Dickinson of the Niagara Chemical Division highlighted its efficacy against aphids, mites, and the codling moth on apple trees, establishing its potential as a valuable crop protection agent.

Chemical Synthesis and Properties

Ethion is synthesized commercially through the reaction of dibromomethane with O,O-diethyl hydrogen phosphorodithioate. This reaction is carried out in an ethanol solvent under controlled pH conditions.[3]


Key Chemical and Physical Properties of **Ethion**

Property	Value
Chemical Formula	C ₉ H ₂₂ O ₄ P ₂ S ₄
Molar Mass	384.48 g/mol
Appearance	Colorless to amber-colored liquid
Odor	Disagreeable, sulfur-like
Melting Point	-12 to -15 °C
Boiling Point	164-165 °C at 0.3 mmHg
Water Solubility	Practically insoluble
Vapor Pressure	1.5 x 10 ⁻⁶ mmHg at 25°C

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, **Ethion**'s primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mites.[1] AChE is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

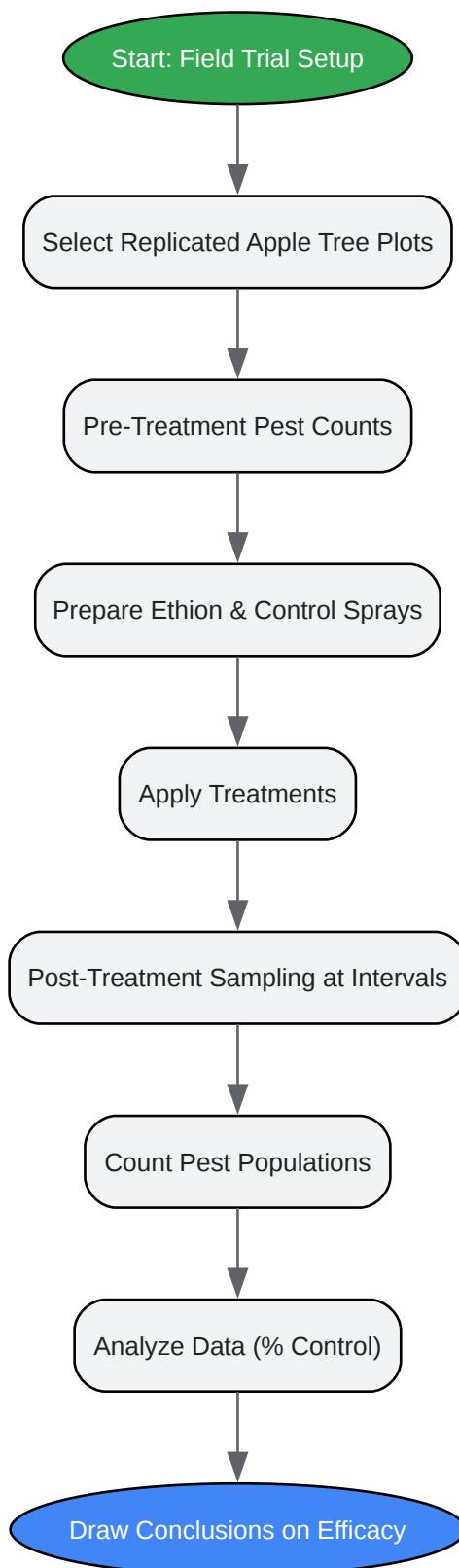
The inhibition of AChE by **Ethion** leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation. This hyperexcitation of the nervous system causes tremors, paralysis, and ultimately, the death of the pest.

[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of **Ethion**'s insecticidal action.

Experimental Protocols

Early Field Efficacy Trials (circa 1958)


The following is a generalized protocol based on the early field studies conducted by the Niagara Chemical Division.

Objective: To determine the efficacy of **Ethion** (Niagara 1240) against various apple pests.

Experimental Design:

- Test Plots: Replicated plots of mature apple trees of a common variety.
- Treatments:
 - **Ethion** (25% wettable powder) at various concentrations (e.g., 1 lb and 2 lbs per 100 gallons of water).

- Untreated control plots.
- Standard insecticide of the era for comparison.
- Application: Foliar spray applied using hydraulic sprayers to ensure thorough coverage. Applications were timed for different pest life stages (e.g., dormant, pre-pink, post-bloom).
- Pest Monitoring: Pre- and post-treatment counts of target pests (e.g., aphids, mites, codling moth larvae) were conducted at specified intervals. Mite populations were often assessed by collecting leaf samples and counting mites and eggs under a microscope. Codling moth damage was evaluated by examining a large sample of harvested fruit for larval entry.
- Data Analysis: Pest population reductions in the treated plots were compared to the untreated control plots to calculate percent control.

[Click to download full resolution via product page](#)

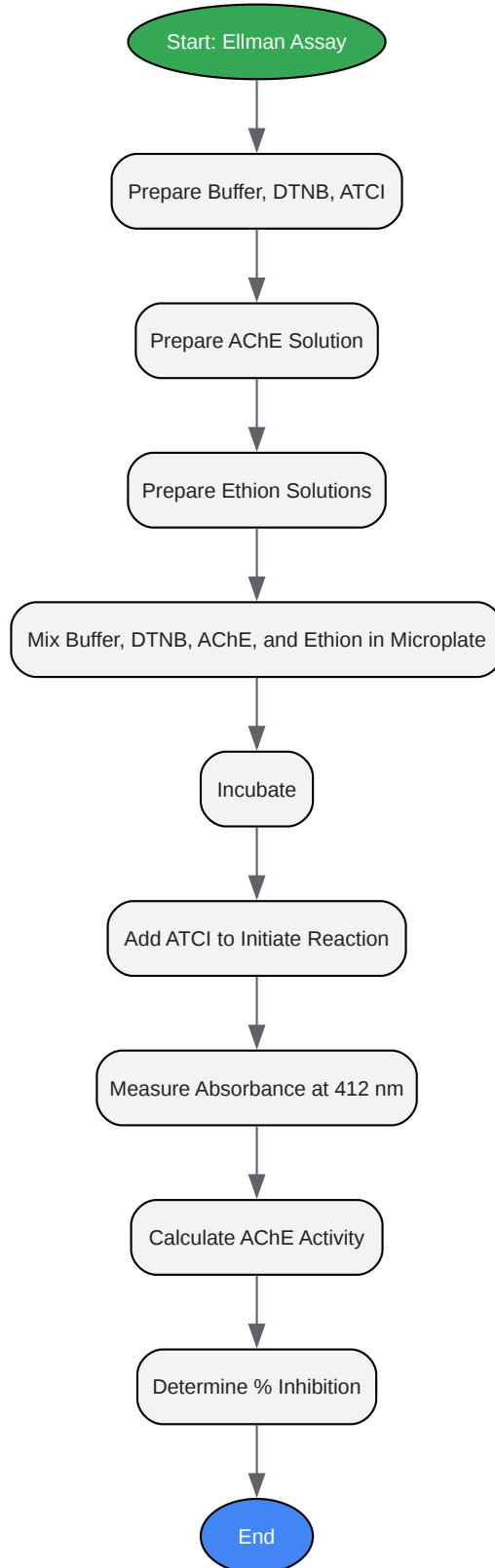
Figure 2: Workflow for early field efficacy trials of **Ethion**.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is a standard *in vitro* assay to determine the inhibition of AChE.

Objective: To quantify the inhibitory effect of **Ethion** on acetylcholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.


Materials:

- Purified acetylcholinesterase (from electric eel or insect source)
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- **Ethion** solutions of varying concentrations
- Microplate reader or spectrophotometer

Procedure:

- Prepare a reaction mixture in a microplate well or cuvette containing phosphate buffer and DTNB.
- Add a known concentration of the AChE enzyme solution.
- Add the **Ethion** solution (inhibitor) and incubate for a specific period.
- Initiate the reaction by adding the ATCI substrate.
- Immediately measure the change in absorbance at 412 nm over time.
- The rate of change in absorbance is proportional to the AChE activity.

- Compare the activity in the presence of **Ethion** to a control without the inhibitor to determine the percent inhibition.

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the Ellman assay.

Toxicological Data

The following tables summarize key toxicological data for **Ethion** from various studies.

Table 5.1: Acute Toxicity of **Ethion** in Laboratory Animals

Species	Route of Exposure	LD50 / LC50
Rat (male)	Dermal	245 mg/kg
Rat (female)	Dermal	62 mg/kg
Rat	Oral (pure)	208 mg/kg
Rat	Oral (technical)	21-191 mg/kg
Mouse	Oral	40 mg/kg
Guinea Pig	Oral	40 mg/kg
Rat (male)	Inhalation (4-hour)	2.31 mg/m ³
Rat (female)	Inhalation (4-hour)	0.45 mg/m ³

Data compiled from various toxicological profiles.

Table 5.2: Cholinesterase Inhibition in Human Volunteers (3-week study)

Daily Dose	Plasma Cholinesterase Inhibition
0.05 mg/kg/day	No significant inhibition
0.075 mg/kg/day	~15% (borderline)
0.1 mg/kg/day	21%
0.15 mg/kg/day	29%

No significant depression in red blood cell cholinesterase was observed at these doses.

Conclusion

Ethion has a long history as an effective organophosphate insecticide and acaricide. Its discovery and development by the Niagara Chemical Division of FMC in the 1950s provided agriculture with a new tool for pest management. Its mechanism of action, through the inhibition of acetylcholinesterase, is well-established and characteristic of its chemical class. The experimental protocols for both field efficacy and in vitro mechanistic studies have been foundational in understanding its properties. The quantitative data on its toxicity underscore the importance of safe handling and application procedures. This technical guide provides a core understanding of **Ethion** for scientific and research professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethion [rallis.com]
- 2. Ethion - Wikipedia [en.wikipedia.org]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. About | FMC Ag US [ag.fmc.com]
- To cite this document: BenchChem. [Ethion: A Technical History and Scientific Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671404#history-and-discovery-of-ethion-as-an-insecticide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com